

What is Cabazitaxel-d9 and its primary use in research

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An In-Depth Technical Guide to Cabazitaxel-d9 for Research Professionals

Introduction

Cabazitaxel-d9 is the deuterated stable isotope-labeled analog of Cabazitaxel, a potent second-generation taxane compound.[1][2] Cabazitaxel itself is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III and functions as a microtubule-stabilizing agent, leading to the inhibition of cell division and proliferation.[1][3] It is a crucial therapeutic agent in the treatment of advanced prostate cancer, particularly in cases resistant to other taxanes like docetaxel.[4][5] The introduction of nine deuterium atoms into the Cabazitaxel molecule renders Cabazitaxel-d9 an invaluable tool in research and drug development, primarily serving as an internal standard for highly accurate and precise quantification of Cabazitaxel in complex biological matrices.[6][7]

This technical guide provides a comprehensive overview of **Cabazitaxel-d9**, its physicochemical properties, and its principal applications in a research setting. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work in pharmacokinetics, drug metabolism, and bioanalytical assay development.

Core Application in Research: Internal Standard in Bioanalysis







The primary and most critical application of **Cabazitaxel-d9** is its use as an internal standard (IS) in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8] The rationale for using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest (Cabazitaxel). Because **Cabazitaxel-d9** is structurally identical to Cabazitaxel, differing only in the mass of some of its hydrogen atoms, it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2]

This co-elution and similar ionization efficiency allow **Cabazitaxel-d9** to effectively compensate for variations that may occur during the analytical process, such as:

- Extraction Efficiency: Losses of the analyte during sample extraction and clean-up are mirrored by proportional losses of the internal standard.
- Matrix Effects: Variations in ionization efficiency due to co-eluting components from the biological matrix affect both the analyte and the internal standard similarly.
- Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system over time are normalized by the consistent signal of the internal standard.

By adding a known concentration of **Cabazitaxel-d9** to each sample at the beginning of the workflow, a ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach leads to significantly improved accuracy, precision, and robustness of the bioanalytical method.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for **Cabazitaxel-d9** is presented in the table below, providing a quick reference for its physical and chemical characteristics.



Property	Value	Reference(s)
Chemical Formula	C45H48D9NO14	[6]
Molecular Weight	845.0 g/mol	[6][9]
CAS Number	1383572-19-7	[6]
Purity	99.06%	[1][10]
Isotopic Enrichment	≥99% deuterated forms (d1-d9)	[6]
Appearance	A solid	[6]
Solubility	Soluble in DMSO and Methanol	[6]
Storage Conditions	-80°C for 6 months; -20°C for 1 month	[1]

Experimental Protocols

The following sections detail generalized experimental protocols where **Cabazitaxel-d9** is employed as an internal standard for the quantification of Cabazitaxel in biological samples, such as human plasma. These protocols are based on established methodologies and can be adapted for specific research needs.

Sample Preparation and Extraction for Pharmacokinetic Studies

This protocol outlines a typical liquid-liquid extraction (LLE) procedure for isolating Cabazitaxel from human plasma prior to LC-MS/MS analysis.

Materials:

- Human plasma samples containing Cabazitaxel.
- Cabazitaxel-d9 internal standard solution (of known concentration).



•	4%	Amm	onium	hydrox	xide.
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- Acetonitrile.
- n-Butyl chloride.
- · Vortex mixer.
- · Centrifuge.

Methodology:

- Thaw frozen plasma samples to room temperature.
- To a 100 μL aliquot of the plasma sample, add a specific volume of the Cabazitaxel-d9 internal standard solution.
- Add 20 μL of 4% ammonium hydroxide to the sample.
- Add 100 μL of acetonitrile and vortex mix for 30 seconds.
- Perform a liquid-liquid extraction by adding 1 mL of n-butyl chloride and vortexing for 1 minute.
- Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.[8]
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 75 μL of 50% methanol) for injection into the LC-MS/MS system.[8]

LC-MS/MS Analysis for Quantification

This section describes the typical parameters for an LC-MS/MS method for the simultaneous detection of Cabazitaxel and **Cabazitaxel-d9**.



Instrumentation:

- A high-performance liquid chromatography (HPLC) system.
- A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

- Column: A reversed-phase C18 column is commonly used.[7]
- Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.05% formic acid or 10mM ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7][11][12]
- Flow Rate: A flow rate of 0.20 mL/min is a common starting point.[7]
- Injection Volume: Typically in the range of 10-20 μL.[8][11]

Mass Spectrometric Conditions:

- Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer.[7]
- MRM Transitions:
 - Cabazitaxel: m/z 836 > 555[7]
 - Cabazitaxel-d9: m/z 842 > 561[7]
- High-Resolution Mass Spectrometry (if used):
 - Targeted analysis can be performed by monitoring specific precursor ions. For example,
 with a formate adduct, the target masses would be:
 - Cabazitaxel: m/z 880.36[8]

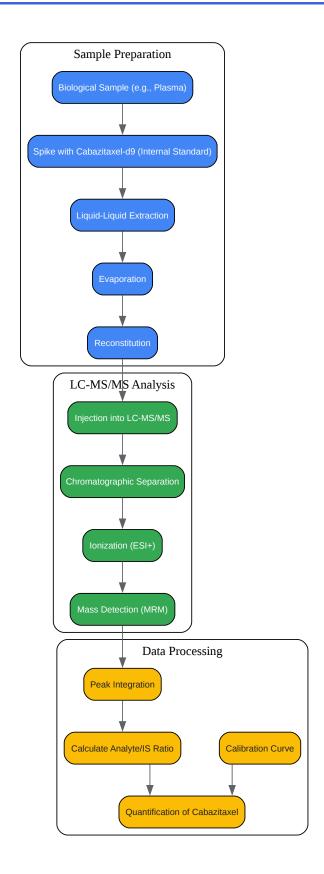


- Cabazitaxel-d9: m/z 889.414[8]
- MS2 fragmentation is induced by higher-energy collisional dissociation (HCD).[8]

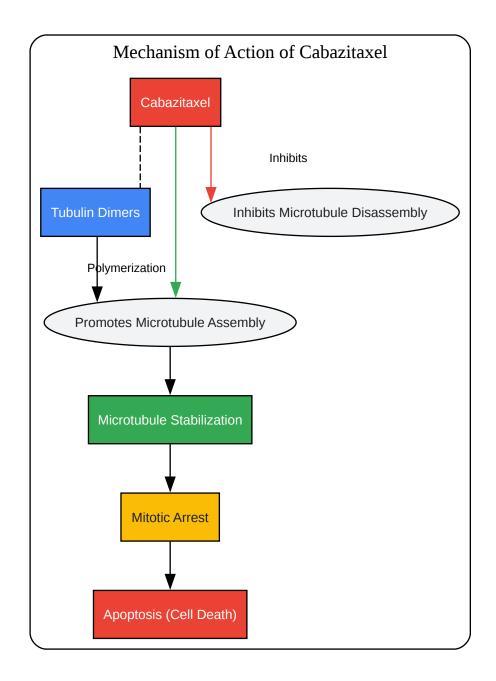
Visualizations

The following diagrams illustrate key conceptual and practical workflows related to the use of **Cabazitaxel-d9** in research.









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